molecular formula C21H32N2O B12789591 1-(4-Cyclohexylmethylcyclohexyl)-3-(m-tolyl)urea CAS No. 102433-10-3

1-(4-Cyclohexylmethylcyclohexyl)-3-(m-tolyl)urea

Cat. No.: B12789591
CAS No.: 102433-10-3
M. Wt: 328.5 g/mol
InChI Key: KEPFKNDJHUYRKY-UHFFFAOYSA-N
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Description

    1-(4-Cyclohexylmethylcyclohexyl)-3-(m-tolyl)urea: is a complex organic molecule that falls within the class of urea derivatives. Its structure consists of two cyclohexyl rings connected by a urea moiety, with a methyl group attached to one of the cyclohexyl rings and a m-tolyl group (3-methylphenyl) attached to the other.

  • The compound’s systematic name reflects its substituents and connectivity, but it’s often referred to by its common name for simplicity.
  • Preparation Methods

      Synthetic Routes: There are several synthetic routes to prepare this compound. One common approach involves the reaction of cyclohexylamine with m-tolyl isocyanate (or its precursor) under appropriate conditions. The isocyanate reacts with the amine to form the urea linkage.

      Industrial Production: While I don’t have specific industrial methods, large-scale production likely involves optimization of reaction conditions, purification, and yield improvement.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions due to its functional groups

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

      Major Products: These reactions yield various products, such as oxidized or reduced derivatives, substituted ureas, or rearranged compounds.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.

      Biology and Medicine: Investigating its potential as a drug candidate, enzyme inhibitor, or bioactive molecule.

      Industry: Applications in materials science, catalysis, or polymer chemistry.

  • Mechanism of Action

    • Unfortunately, specific information on the mechanism of action for this compound is scarce. Further research is needed to understand how it interacts with biological targets or cellular pathways.
  • Comparison with Similar Compounds

      Uniqueness: The combination of cyclohexyl rings, methyl group, and m-tolyl substituent makes this compound unique.

      Similar Compounds: While I don’t have an exhaustive list, other urea derivatives with similar structural features might include N,N’-dicyclohexylurea, N,N’-dimethylurea, and N-phenyl-N’-cyclohexylurea.

    Properties

    CAS No.

    102433-10-3

    Molecular Formula

    C21H32N2O

    Molecular Weight

    328.5 g/mol

    IUPAC Name

    1-[4-(cyclohexylmethyl)cyclohexyl]-3-(3-methylphenyl)urea

    InChI

    InChI=1S/C21H32N2O/c1-16-6-5-9-20(14-16)23-21(24)22-19-12-10-18(11-13-19)15-17-7-3-2-4-8-17/h5-6,9,14,17-19H,2-4,7-8,10-13,15H2,1H3,(H2,22,23,24)

    InChI Key

    KEPFKNDJHUYRKY-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC=C1)NC(=O)NC2CCC(CC2)CC3CCCCC3

    Origin of Product

    United States

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